molecular formula C26H24O10 B1231781 (3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate CAS No. 121325-39-1

(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate

Cat. No. B1231781
M. Wt: 496.5 g/mol
InChI Key: ABHUBSNSPAHFOI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-desmethoxyhormothamnione triacetate is a member of chromones. It derives from a 6-desmethoxyhormothamnione.

Scientific Research Applications

1. Synthesis of Bridged 3-Benzazepine Derivatives

Research by Gentles, Middlemiss, Proctor, and Sneddon (1991) involved the synthesis of bridged 3-benzazepine derivatives, exploring the use of related compounds in the development of dopamine analogues. This indicates the potential application of similar complex organic compounds in neurochemical research (Gentles et al., 1991).

2. Antileishmanial Activity

A study by Petro-Buelvas et al. (2021) synthesized and evaluated the antileishmanial activity of styrylquinoline-type compounds, including those structurally related to the specified compound. This demonstrates its potential utility in developing treatments against parasitic infections (Petro-Buelvas et al., 2021).

3. Preparation of Heterocyclic Systems

Research conducted by Selič, Grdadolnik, and Stanovnik (1997) focused on the preparation of various heterocyclic systems using compounds similar in structure. This suggests a role for such compounds in the synthesis of diverse heterocyclic chemicals, which are crucial in pharmaceutical development (Selič et al., 1997).

4. Protein Nucleophilic Side Chain Reactions

A study by Llamas et al. (1986) explored the use of similar compounds in reactions with protein nucleophilic side chains. This research highlights the potential application in studying protein chemistry and enzyme reactions (Llamas et al., 1986).

5. Isochroman Derivatives in Chiral Space Groups

Research by Palusiak et al. (2004) on isochroman derivatives, which share some structural similarities, delved into their tendency to crystallize in chiral space groups. This suggests a potential application in studying the chiral properties of complex organic molecules (Palusiak et al., 2004).

properties

CAS RN

121325-39-1

Product Name

(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate

Molecular Formula

C26H24O10

Molecular Weight

496.5 g/mol

IUPAC Name

[3-acetyloxy-5-[(E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl]phenyl] acetate

InChI

InChI=1S/C26H24O10/c1-13-20(8-7-17-9-18(33-14(2)27)11-19(10-17)34-15(3)28)36-26-23(24(13)30)21(35-16(4)29)12-22(31-5)25(26)32-6/h7-12H,1-6H3/b8-7+

InChI Key

ABHUBSNSPAHFOI-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)OC(=O)C)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C

SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)OC(=O)C)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)OC(=O)C)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate
Reactant of Route 2
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate
Reactant of Route 6
(3-Acetyloxy-5-((E)-2-(5-acetyloxy-7,8-dimethoxy-3-methyl-4-oxochromen-2-yl)ethenyl)phenyl)acetate

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